molecular formula C24H25N3O5S2 B427024 2-[benzenesulfonyl(methyl)amino]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide

2-[benzenesulfonyl(methyl)amino]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide

Cat. No.: B427024
M. Wt: 499.6g/mol
InChI Key: XZQCZZCMBWNKLK-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl(methyl)amino]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide is a complex organic compound with a molecular formula of C24H25N3O5S2 and a molecular weight of 499.6 g/mol . This compound is known for its unique chemical structure, which includes both sulfonyl and benzamide functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl(methyl)amino]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(1-pyrrolidinylsulfonyl)aniline with methyl(phenylsulfonyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to optimize yield and purity. Purification techniques, such as recrystallization or chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl(methyl)amino]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[benzenesulfonyl(methyl)amino]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl(methyl)amino]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • **2-[methyl(methylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
  • **Methyl 2-[(phenylsulfonyl)amino]benzoate

Uniqueness

Compared to similar compounds, 2-[benzenesulfonyl(methyl)amino]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H25N3O5S2

Molecular Weight

499.6g/mol

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C24H25N3O5S2/c1-26(33(29,30)20-9-3-2-4-10-20)23-12-6-5-11-22(23)24(28)25-19-13-15-21(16-14-19)34(31,32)27-17-7-8-18-27/h2-6,9-16H,7-8,17-18H2,1H3,(H,25,28)

InChI Key

XZQCZZCMBWNKLK-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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